molecular formula C13H17NO B173343 1-Benzyl-piperidine-2-carbaldehyde CAS No. 157634-01-0

1-Benzyl-piperidine-2-carbaldehyde

Cat. No.: B173343
CAS No.: 157634-01-0
M. Wt: 203.28 g/mol
InChI Key: WSXCNGIPPSYDTQ-UHFFFAOYSA-N
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Description

1-Benzyl-piperidine-2-carbaldehyde is an organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound is characterized by a piperidine ring substituted with a benzyl group and an aldehyde functional group at the second position. It is primarily used in research and development within the fields of medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-piperidine-2-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of 1-benzyl-2-piperidinemethanol using oxidizing agents such as oxalyl chloride . Another method includes the Wittig reaction of (methoxymethyl)triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether . These methods are favored for their high yield and product purity, making them suitable for industrial production.

Chemical Reactions Analysis

1-Benzyl-piperidine-2-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., nitric acid for nitration). The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzyl derivatives.

Comparison with Similar Compounds

1-Benzyl-piperidine-2-carbaldehyde can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its positional isomers.

Conclusion

This compound is a valuable compound in the fields of medicinal chemistry, organic synthesis, and biological research Its unique structure and versatile reactivity make it an essential building block for the development of new pharmaceuticals and the study of enzyme mechanisms

Properties

IUPAC Name

1-benzylpiperidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXCNGIPPSYDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70591596
Record name 1-Benzylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157634-01-0
Record name 1-Benzylpiperidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70591596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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